3-(Propan-2-yloxy)benzonitrile
Description
Context and Significance in Advanced Organic Synthesis
Substituted aryl ether benzonitriles are valuable intermediates in advanced organic synthesis. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and various heterocyclic systems, which are common in pharmaceuticals. researchgate.net The aryl ether linkage is a common structural element in many biologically active compounds.
The synthesis of these compounds often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. researchgate.netchinesechemsoc.org These methods allow for the precise installation of the ether and nitrile groups onto the aromatic ring, enabling the creation of a diverse range of molecular architectures. mdpi.com The nitrile group, with its strong electron-withdrawing properties, can influence the electronic density of the aromatic ring, which can be crucial for molecular interactions and reactivity. nih.gov
Research Objectives Pertaining to 3-(Propan-2-yloxy)benzonitrile within Aryl Ether Nitrile Chemistry
While specific research focused solely on this compound is not extensively documented in publicly available literature, the research objectives for this compound can be inferred from the broader interest in substituted aryl ether benzonitriles in medicinal chemistry and drug discovery.
The primary research interest in compounds like this compound lies in their potential as building blocks for more complex molecules with valuable biological activities. smolecule.comlookchem.com The nitrile group can act as a bioisostere for other functional groups like carbonyls or halogens, potentially improving a drug candidate's metabolic stability and binding affinity to biological targets. researchgate.netsioc-journal.cn
Investigations into this and similar molecules would likely focus on:
Exploring its utility as a synthetic intermediate: Researchers would investigate the transformation of the nitrile and ether functionalities to synthesize a library of novel compounds.
Evaluating its potential as a pharmacophore: The molecule could be a core structure in the design of new therapeutic agents. The nitrile can participate in hydrogen bonding and other polar interactions, which is a key aspect of drug-receptor binding. nih.govnih.gov
Structure-Activity Relationship (SAR) studies: By synthesizing and testing analogues of this compound, researchers can understand how modifications to the structure affect its biological activity, helping to design more potent and selective drugs.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
| SMILES | CC(C)OC1=CC=CC(=C1)C#N |
| InChI Key | OYUCWSBVVRRERP-UHFFFAOYSA-N |
| Predicted XlogP | 2.2 |
Table 1: Physicochemical properties of this compound. Data sourced from PubChem. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUCWSBVVRRERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 3 Propan 2 Yloxy Benzonitrile and Aryl Ether Nitriles
Reactions of the Nitrile Functional Group
The polarized carbon-nitrogen triple bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles and reducing agents, while the nitrogen lone pair allows for activation by acids.
The reduction of nitriles is a fundamental transformation that can lead to either primary amines or aldehydes, depending on the reagents and conditions employed.
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles to primary amines. studymind.co.ukbme.hu This process involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org For aryl nitriles like 3-(Propan-2-yloxy)benzonitrile, common catalysts include palladium (Pd), platinum (Pt), cobalt (Co), and nickel (Ni), often supported on carbon (Pd/C). studymind.co.ukbme.huresearchgate.net The reaction typically requires elevated temperatures and pressures to proceed efficiently. studymind.co.uk
The reaction mechanism proceeds through the formation of an imine intermediate. The high reactivity of this intermediate can lead to the formation of secondary and tertiary amine byproducts. bme.hu To enhance the selectivity for the primary amine, additives such as ammonia (B1221849) or acids are often used. Ammonia can suppress the side reactions, while acidic conditions can protonate the intermediate, guiding the reaction toward the desired primary amine. bme.huresearchgate.net For instance, the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) has been achieved with high selectivity using a Pd/C catalyst in a two-phase solvent system with an acidic additive. bme.hu
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure | Selectivity for Primary Amine |
|---|---|---|---|---|---|
| Pd/C | H₂ gas | Dichloromethane/Water | 30 | 6 bar | High (95%) |
| Co/SiO₂ | H₂ gas | Not Specified | 80 | 80 bar | High (with NH₃) |
| Pd/C | Ammonium (B1175870) formate | Not Specified | 25–40 | Atmospheric | Good to Excellent (51-98%) |
| Raney Nickel | H₂ gas | Ethanol (B145695) | High | High | Variable (often with NH₃) |
The partial reduction of nitriles to aldehydes is a valuable synthetic transformation. This requires a reducing agent that can deliver a single hydride equivalent to the nitrile and form a stable intermediate that resists further reduction. chemistrysteps.com Diisobutylaluminium hydride (DIBAL-H) is the most common and effective reagent for this purpose. chemistrysteps.comcommonorganicchemistry.comcommonorganicchemistry.com
The reaction is typically performed at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath), to prevent over-reduction. chemistrysteps.comcommonorganicchemistry.com At this temperature, DIBAL-H adds one hydride to the nitrile carbon, forming an aluminum-imine intermediate. chemistrysteps.com This intermediate is stable at low temperatures and does not react further. chemistrysteps.com Subsequent hydrolysis of this intermediate during aqueous workup liberates the desired aldehyde. chemistrysteps.commasterorganicchemistry.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are not suitable for this transformation as they readily reduce the nitrile all the way to the primary amine. studymind.co.ukchemistrysteps.com
| Reagent | Typical Conditions | Intermediate | Final Product |
|---|---|---|---|
| DIBAL-H | 1. Toluene (B28343), -78 °C 2. H₂O workup | Stable aluminum-imine complex | Aldehyde |
| LiAlH₄ | 1. Dry ether, reflux 2. H₂O workup | Imine anion (reactive) | Primary Amine |
Nitriles can be hydrolyzed to produce carboxylic acids. This transformation requires heating the nitrile under reflux with either an aqueous acid (like hydrochloric acid or sulfuric acid) or a base (like sodium hydroxide). weebly.combyjus.comchemguide.co.uk The reaction proceeds in two main stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comchemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. chemistrysteps.com The final products are the carboxylic acid and an ammonium salt (e.g., ammonium chloride if HCl is used). chemguide.co.uk
Under basic (alkaline) conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon of the nitrile. weebly.com This pathway initially produces a carboxylate salt and ammonia gas. chemguide.co.uk To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid in a separate workup step. weebly.comchemguide.co.uk
| Condition | Reagents | Intermediate | Initial Product(s) | Final Product after Workup |
|---|---|---|---|---|
| Acidic Hydrolysis | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid + Ammonium Salt | Carboxylic Acid |
| Alkaline Hydrolysis | NaOH(aq) or KOH(aq), Heat | Amide | Carboxylate Salt + Ammonia | Carboxylic Acid (after acidification) |
The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles.
The direct nucleophilic addition of a primary or secondary amine to a nitrile results in the formation of an amidine, not an amide. nih.gov The reaction involves the attack of the amine nitrogen on the nitrile carbon, followed by proton transfers to yield the final amidine product. This reaction often requires activation of the nitrile group, for example, by complexation to a metal center. researchgate.net
The formation of an amide from a nitrile is most directly achieved through partial hydrolysis, where water acts as the nucleophile, as discussed in section 3.1.2. chemistrysteps.comlibretexts.org It is possible to stop the hydrolysis at the amide stage under carefully controlled, milder conditions before it proceeds to the carboxylic acid. chemistrysteps.comchemistrysteps.com Another route is the Radziszewski reaction, which involves treating the nitrile with hydrogen peroxide in a basic solution to yield a primary amide. mdpi.com Therefore, while the reaction of a nitrile with an amine produces an amidine, the formation of an amide from a nitrile involves different reagents and pathways.
| Nucleophile | Reaction Type | Product |
|---|---|---|
| Amine (R-NH₂) | Nucleophilic Addition | Amidine |
| Water (H₂O) | Partial Hydrolysis | Amide |
Nucleophilic Addition Reactions
Formation of Thioamides and Imidothioates
The nitrile functionality in this compound is a versatile precursor for the synthesis of various sulfur-containing derivatives, notably thioamides and imidothioates. These transformations typically involve the addition of sulfur nucleophiles across the carbon-nitrogen triple bond.
The direct conversion of nitriles to thioamides, a process known as thionation, can be achieved using a variety of sulfiding agents. Common reagents for this transformation include hydrogen sulfide (B99878) (H₂S) and its salts, phosphorus pentasulfide (P₂S₅), and Lawesson's reagent. For instance, the reaction of an aryl nitrile with H₂S, often in the presence of a base like pyridine (B92270) or triethylamine, leads to the formation of the corresponding primary thioamide. A study on a thio-Ritter-type reaction has demonstrated the synthesis of thioamides from nitriles, alkyl bromides, and hydrogen sulfide. organic-chemistry.org Another efficient method involves the use of phosphorus pentasulfide, which has been shown to convert a variety of aromatic and aliphatic nitriles into thioamides in high yields. beilstein-journals.org
Imidothioates, also known as thioimidates, are another class of compounds accessible from nitriles. Their synthesis can be accomplished through the Pinner reaction, where a nitrile reacts with a thiol in the presence of a dry acid, typically hydrogen chloride. This reaction proceeds via the formation of a thiohydroximinoyl chloride intermediate, which then reacts with an alcohol to yield the imidothioate. Additionally, N-trifluoromethylthioimidates can be synthesized from nitriles through a process involving N-trifluoromethylation followed by a DMAP-catalyzed reaction with S-centered nucleophiles. researchgate.net
The general reaction schemes for the formation of thioamides and imidothioates from a generic aryl nitrile are presented below:
Table 1: General Reactions for Thioamide and Imidothioate Synthesis
| Starting Material | Reagents | Product | Product Class |
|---|---|---|---|
| Ar-C≡N | H₂S, Base (e.g., Pyridine) | Ar-C(=S)NH₂ | Thioamide |
| Ar-C≡N | P₂S₅ or Lawesson's Reagent | Ar-C(=S)NH₂ | Thioamide |
Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile group of this compound can participate in cycloaddition reactions, most notably in the formation of tetrazoles. Tetrazoles are five-membered heterocyclic compounds with a wide range of applications, including as carboxylic acid surrogates in medicinal chemistry. The most direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide (B81097) anion to a nitrile. d-nb.inforesearchgate.net
This reaction is typically carried out by heating the nitrile with an azide source, such as sodium azide (NaN₃), often in the presence of a catalyst. d-nb.info Various catalysts have been developed to improve the efficiency and safety of this transformation, including zinc salts (e.g., ZnBr₂), which are particularly effective in aqueous media. rsc.orgacs.orgnih.govorganic-chemistry.org The use of water as a solvent is advantageous as it is environmentally benign and can mitigate the explosion risk associated with the accumulation of hydrazoic acid (HN₃). rsc.org Other catalytic systems, such as those based on cobalt, have also been shown to promote the cycloaddition under homogeneous conditions. researchgate.netacs.org
The mechanism of the reaction has been a subject of debate, with possibilities including a concerted [2+3] cycloaddition or a stepwise nucleophilic addition of the azide to the nitrile followed by cyclization. beilstein-journals.orgd-nb.infoumich.edu Theoretical studies suggest that the reaction may proceed through a nitrile activation step leading to an imidoyl azide, which then cyclizes. beilstein-journals.orgumich.edu The activation barriers for this reaction have been found to correlate with the electron-withdrawing nature of the substituent on the nitrile. beilstein-journals.orgumich.edu
Table 2: Catalysts and Conditions for Tetrazole Formation from Nitriles
| Catalyst | Azide Source | Solvent | Key Features |
|---|---|---|---|
| Zinc Bromide (ZnBr₂) | Sodium Azide (NaN₃) | Water | Safe, efficient, and environmentally friendly. rsc.orgacs.orgnih.gov |
| Cobalt(II) Complex | Sodium Azide (NaN₃) | Methanol | Homogeneous catalysis under mild conditions. researchgate.netacs.org |
| Sulfamic Acid | Sodium Azide (NaN₃) | DMF | Efficient solid acid catalyst. acs.org |
Reactivity of the Aromatic Ring System
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (e.g., Nitration)
In electrophilic aromatic substitution reactions on this compound, the positions of attack by an incoming electrophile are influenced by the electronic properties of both the isopropoxy and the cyano groups. The isopropoxy group is an alkoxy group, which is an electron-donating group due to the resonance effect of the oxygen lone pairs. Consequently, it is an activating group and directs electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the ether). Conversely, the cyano group is a strong electron-withdrawing group through both inductive and resonance effects, making it a deactivating group that directs incoming electrophiles to the meta position (position 5 relative to the nitrile).
When both an activating and a deactivating group are present on the benzene ring, the activating group generally governs the regioselectivity of the reaction. Therefore, the isopropoxy group in this compound will be the dominant directing group. Electrophilic attack is expected to occur primarily at the positions activated by the isopropoxy group, namely positions 2, 4, and 6.
Specifically for nitration, which is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), the major products would be the nitro-substituted derivatives at these activated positions. Steric hindrance from the bulky isopropoxy group might slightly disfavor substitution at the ortho positions (2 and 6) compared to the para position (4). However, the electronic activation is usually the more significant factor.
Table 3: Predicted Major Products of Nitration of this compound
| Position of Nitration | Product Name |
|---|---|
| 2 | 2-Nitro-3-(propan-2-yloxy)benzonitrile |
| 4 | 4-Nitro-3-(propan-2-yloxy)benzonitrile |
Carbon-Carbon Bond Cleavage Reactions in Benzonitrile Systems
While the carbon-carbon bonds of the aromatic ring in benzonitrile are generally stable, the bond between the aromatic ring and the cyano group (C-CN) can be cleaved under certain conditions. This reaction, known as decyanation or hydrodecyanation, replaces the cyano group with a hydrogen atom and is a useful transformation in organic synthesis where the nitrile group is used as a temporary activating or directing group. beilstein-journals.org
Several methods have been developed for the reductive decyanation of aryl nitriles. beilstein-journals.org Classical methods involve the use of dissolving alkali metals, such as sodium in liquid ammonia or lithium in ethylamine. beilstein-journals.orgumich.edu These reactions proceed through a two-electron transfer mechanism, forming a carbanion intermediate that is subsequently protonated. umich.edu
More recently, transition metal-catalyzed methods have emerged, offering milder reaction conditions and greater functional group tolerance. beilstein-journals.org Nickel-catalyzed reductive decyanation, for instance, has been achieved using ethanol as a hydride donor. rsc.orgresearchgate.net This method is compatible with various functional groups on the aromatic ring, including alkoxy groups. rsc.orgresearchgate.net Rhodium-catalyzed systems using hydrosilanes as the reducing agent have also been shown to be effective for the decyanation of a wide range of nitriles, including aryl nitriles. organic-chemistry.org Furthermore, the reversible cleavage of the C-CN bond in benzonitrile has been demonstrated using a nickel(0) complex, which undergoes oxidative addition into the Ph-CN bond. acs.orgacs.orgfigshare.com
Table 4: Methods for Reductive Decyanation of Aryl Nitriles
| Method | Reagents | Key Features |
|---|---|---|
| Dissolving Metal Reduction | Na/NH₃ or Li/EtNH₂ | High yields for tertiary and aromatic nitriles. beilstein-journals.orgumich.edu |
| Nickel-Catalyzed Reduction | Ni catalyst, Ethanol | Mild conditions, good functional group tolerance. rsc.orgresearchgate.net |
| Rhodium-Catalyzed Reduction | Rh catalyst, Hydrosilane | Wide substrate scope, including aryl nitriles. organic-chemistry.org |
Reactions Involving the Ether Linkage
The isopropoxy group in this compound contains an ether linkage that can be susceptible to cleavage under specific reaction conditions.
Cleavage Reactions (if applicable)
The cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis, often employed for the deprotection of phenolic hydroxyl groups. The ether linkage in this compound can be cleaved to yield 3-hydroxybenzonitrile. This reaction typically requires strong acidic or nucleophilic conditions.
A common method for the cleavage of aryl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group (an Sₙ2 mechanism) or the formation of a carbocation from the alkyl group if it is tertiary (an Sₙ1 mechanism). In the case of the isopropoxy group, the secondary carbon makes it susceptible to both Sₙ1 and Sₙ2 pathways.
Lewis acids are also effective reagents for ether cleavage. Boron tribromide (BBr₃) is a particularly powerful and widely used reagent for cleaving aryl methyl ethers, and it is also effective for other alkyl ethers. The reaction is typically performed at low temperatures and proceeds through the formation of a Lewis acid-base adduct, followed by intramolecular bromide transfer. Other Lewis acids like aluminum chloride (AlCl₃) can also be used, often in the presence of a nucleophilic scavenger.
Additionally, nucleophilic cleavage can be achieved using strong bases, though this is generally less common for aryl alkyl ethers unless the aromatic ring is activated towards nucleophilic aromatic substitution.
Table 5: Reagents for the Cleavage of the Ether Linkage in this compound
| Reagent | Conditions | Product |
|---|---|---|
| Hydrobromic Acid (HBr) | Heating | 3-Hydroxybenzonitrile |
| Hydroiodic Acid (HI) | Heating | 3-Hydroxybenzonitrile |
| Boron Tribromide (BBr₃) | Low temperature (e.g., -78 °C to rt) | 3-Hydroxybenzonitrile |
Stability and Reactivity of the Isopropoxy Moiety
The isopropoxy group in this compound, and aryl ether nitriles in general, is characterized by a relatively stable ether linkage. Ethers are typically unreactive to a wide range of chemical reagents, including dilute acids, bases, halogens, and many nucleophiles, which accounts for their frequent use as solvents in chemical reactions. However, under specific and often forcing conditions, the isopropoxy moiety can undergo cleavage reactions. The primary mode of reaction for the isopropoxy group is the cleavage of the C-O bond, which is most commonly achieved using strong acids.
The stability of the isopropoxy group is influenced by the electronic nature of the substituents on the aromatic ring. The presence of an electron-withdrawing group, such as the nitrile function in this compound, can impact the reactivity of the ether linkage. While direct kinetic studies on this compound are not extensively documented in the literature, the principles of physical organic chemistry suggest that the electron-withdrawing nature of the nitrile group would slightly decrease the electron density on the ether oxygen, potentially making it less basic and thus slightly less susceptible to protonation by acids compared to aryl ethers with electron-donating groups.
Acid-Catalyzed Cleavage:
The most common reaction of the isopropoxy moiety is its cleavage under strongly acidic conditions. This reaction typically proceeds via a nucleophilic substitution mechanism after protonation of the ether oxygen, which turns it into a better leaving group (a neutral phenol (B47542) molecule). The cleavage of aryl alkyl ethers like this compound with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) results in the formation of a phenol and an alkyl halide. The reaction does not proceed with hydrochloric acid (HCl).
The mechanism of cleavage, either S(_N)1 or S(_N)2, is dependent on the structure of the alkyl group. For the isopropoxy group, both pathways are possible.
S(_N)2 Mechanism: A halide ion (Br or I) can directly attack the less sterically hindered carbon of the protonated ether. In the case of an aryl isopropyl ether, the attack would be on the isopropyl group's secondary carbon.
S(_N)1 Mechanism: The secondary isopropyl group can also form a relatively stable secondary carbocation. This pathway becomes more favorable with ethers that can form stable carbocations (e.g., tertiary or benzylic).
In the case of this compound, the cleavage with HBr or HI would yield 3-hydroxybenzonitrile and 2-bromopropane (B125204) or 2-iodopropane, respectively. The aromatic C-O bond remains intact due to the high energy required to break a bond with sp hybridized carbon.
| Reagent | Products | Typical Conditions | Mechanism |
|---|---|---|---|
| HBr | 3-Hydroxybenzonitrile and 2-Bromopropane | Aqueous HBr, reflux | S(_N)1/S(_N)2 |
| HI | 3-Hydroxybenzonitrile and 2-Iodopropane | Aqueous HI, reflux | S(_N)1/S(_N)2 |
Lewis Acid-Mediated Cleavage:
Strong Lewis acids are also effective reagents for the cleavage of aryl ethers. Reagents such as aluminum trichloride (B1173362) (AlCl(_3)) and boron tribromide (BBr(_3)) can facilitate the cleavage of the C-O bond. Studies have shown that aluminum trichloride can selectively cleave isopropyl aryl ethers. The reaction likely proceeds through the coordination of the Lewis acid to the ether oxygen, making it a better leaving group. The effect of Lewis acids can be dramatic, with rate enhancements of several orders of magnitude observed in the cleavage of aryl ethers.
| Reagent | Products | Potential Advantage |
|---|---|---|
| Aluminum Trichloride (AlCl(_3)) | 3-Hydroxybenzonitrile and Isopropyl derivatives | Selectivity for isopropyl ethers |
| Boron Tribromide (BBr(_3)) | 3-Hydroxybenzonitrile and Isopropyl derivatives | Effective for dealkylation of aromatic ethers |
Stability Under Other Conditions:
Spectroscopic Characterization Methodologies for 3 Propan 2 Yloxy Benzonitrile
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the absorption or scattering of light, respectively, corresponding to these molecular vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly sensitive to polar bonds and provides a distinct fingerprint for a molecule. The expected FT-IR absorption bands for 3-(Propan-2-yloxy)benzonitrile are derived from its constituent functional groups: the aromatic ring, the nitrile group, and the isopropyl ether linkage.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, these bands are expected in the 3100–3000 cm⁻¹ region spectroscopyonline.comnih.gov.
Aliphatic C-H Stretching: The isopropyl group gives rise to characteristic aliphatic C-H stretching bands below 3000 cm⁻¹. These are anticipated in the 2990–2850 cm⁻¹ range researchgate.net.
Nitrile C≡N Stretching: The carbon-nitrogen triple bond stretch is a highly characteristic and intense absorption. For aromatic nitriles, this band is typically observed in the 2240–2220 cm⁻¹ range due to conjugation with the benzene (B151609) ring spectroscopyonline.com.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of sharp bands, often of variable intensity, in the 1620–1450 cm⁻¹ region spectroscopyonline.com.
C-H Bending: Aliphatic C-H bending vibrations for the isopropyl group are expected around 1470 cm⁻¹ and 1380 cm⁻¹.
Aryl-Alkyl Ether C-O Stretching: Aryl alkyl ethers display characteristic C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch is anticipated near 1040 cm⁻¹ quimicaorganica.orglibretexts.org.
Table 1: Predicted FT-IR Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (Isopropyl) | 2990 - 2850 |
| C≡N Stretch | Aromatic Nitrile | 2240 - 2220 |
| C=C Stretch | Aromatic Ring | 1620 - 1450 |
| C-H Bend | Aliphatic (Isopropyl) | ~1470, ~1380 |
| C-O Stretch | Aryl-Alkyl Ether | ~1250 (asymmetric), ~1040 (symmetric) |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to non-polar bonds and symmetric vibrations. For this compound, the nitrile and aromatic ring vibrations are expected to be prominent. The spectrum of the parent compound, benzonitrile (B105546), shows characteristic Raman shifts that can be used as a reference researchgate.netnih.govchemicalbook.com. The C≡N stretch, which is strong in the IR spectrum, will also be present in the Raman spectrum, typically in the same 2240–2220 cm⁻¹ region. The symmetric "breathing" mode of the benzene ring, expected around 1000 cm⁻¹, is often a strong and sharp band in Raman spectra researchgate.net.
Analysis of Carbon-Nitrogen Stretching Frequencies
The C≡N stretching frequency is a powerful diagnostic tool in vibrational spectroscopy. In this compound, the nitrile group is conjugated with the aromatic π-system. This conjugation leads to a delocalization of electron density, which slightly weakens the C≡N bond and lowers its stretching frequency compared to saturated nitriles (which absorb at 2260–2240 cm⁻¹) spectroscopyonline.com. The expected frequency for this aromatic nitrile is in the 2240–2220 cm⁻¹ range spectroscopyonline.com. The intensity of this band in the IR spectrum is typically strong due to the large change in dipole moment during the vibration spectroscopyonline.com. The local electrostatic environment, including solvent effects, can also influence the precise frequency of the nitrile stretch nih.govacs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons of the isopropyl group and the aromatic ring.
Isopropyl Group Protons:
Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups are expected to appear as a doublet in the δ 1.2–1.4 ppm range. The signal is split into a doublet by the adjacent methine proton.
Methine Proton (-CH): The single methine proton, being attached to a carbon bonded to oxygen, will be significantly deshielded. It is predicted to appear as a septet (a multiplet of seven lines) in the δ 4.5–4.7 ppm range libretexts.orgmnstate.edu. The septet arises from coupling to the six equivalent methyl protons.
Aromatic Protons (Ar-H): The four protons on the disubstituted benzene ring are in different chemical environments and are expected to resonate in the δ 7.0–7.5 ppm region libretexts.org. Due to the meta-substitution pattern, complex splitting is anticipated. The protons will exhibit coupling to their neighbors (ortho- and meta-coupling), likely resulting in a series of multiplets.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Isopropyl -CH₃ | 1.2 - 1.4 | Doublet (d) | 6H |
| Isopropyl -CH | 4.5 - 4.7 | Septet (sept) | 1H |
| Aromatic Ar-H | 7.0 - 7.5 | Multiplet (m) | 4H |
Carbon-13 (¹³C) NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to each unique carbon environment in the molecule.
Isopropyl Group Carbons:
Methyl Carbons (-CH₃): The two equivalent methyl carbons are expected to resonate in the δ 20–25 ppm range libretexts.org.
Methine Carbon (-CH): The methine carbon, being directly attached to the electronegative oxygen atom, will appear significantly downfield, with a predicted chemical shift in the δ 68–72 ppm range.
Aromatic and Nitrile Carbons:
Nitrile Carbon (-C≡N): The carbon of the nitrile group typically appears in a distinct region of the spectrum, predicted to be between δ 118–120 ppm oregonstate.eduucalgary.ca.
Aromatic Carbons (Ar-C): The six aromatic carbons will produce five distinct signals. The carbon atom directly bonded to the isopropoxy group (C-O) is the most deshielded and is expected around δ 158–160 ppm. The carbon atom to which the nitrile group is attached (ipso-carbon) is predicted to be near δ 112–114 ppm. The remaining four aromatic carbons (C-H) will resonate in the typical aromatic region of δ 115–135 ppm oregonstate.edu.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl -CH₃ | 20 - 25 |
| Isopropyl -CH | 68 - 72 |
| Aromatic C-CN | 112 - 114 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-O | 158 - 160 |
| Nitrile -C≡N | 118 - 120 |
Advanced Two-Dimensional (2D) NMR Techniques
While one-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of protons and carbons, 2D NMR techniques are employed to further elucidate the complex structure of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning signals and mapping the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between the methine proton of the isopropoxy group and the methyl protons. It would also map the coupling network among the four distinct aromatic protons on the benzene ring, helping to confirm their relative positions (ortho, meta, para).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals corresponding to each proton. For instance, the methine proton of the isopropyl group would show a cross-peak with its directly attached carbon, and each aromatic proton would correlate to its respective aromatic carbon.
| Technique | Correlated Nuclei | Expected Key Correlations |
|---|---|---|
| COSY | ¹H - ¹H | - Isopropyl CH ↔ Isopropyl CH₃
|
| HSQC | ¹H - ¹³C (1-bond) | - Isopropyl CH ↔ Isopropyl C
|
| HMBC | ¹H - ¹³C (2-3 bonds) | - Isopropyl CH ↔ Aromatic C3
|
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₁NO), the exact mass can be calculated and compared to the experimentally measured value to confirm its composition.
The monoisotopic mass of this compound is 161.08406 Da. uni.lu HRMS analysis would aim to detect the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ with a mass measurement extremely close to this theoretical value, thereby confirming the elemental formula C₁₀H₁₁NO.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. researchgate.netnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
For this compound, ESI-MS would typically produce a protonated molecular ion, [M+H]⁺, in the positive ion mode. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed depending on the solvent and additives used. uni.lu This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation. researchgate.net
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 162.09134 |
| [M+Na]⁺ | 184.07328 |
| [M+K]⁺ | 200.04722 |
| [M+NH₄]⁺ | 179.11788 |
Advanced Spectroscopic Probes for Molecular Structure
Beyond NMR and mass spectrometry, other advanced spectroscopic methods can provide unique insights into the molecular structure and properties of this compound.
Microwave Spectroscopy for Rotational Signatures
Microwave spectroscopy is a high-resolution technique that measures the transitions between quantized rotational states of molecules in the gas phase. ifpan.edu.pl The analysis of a rotational spectrum allows for the highly precise determination of a molecule's rotational constants, which are inversely related to its moments of inertia. From these constants, one can derive extremely accurate molecular structures, including bond lengths and bond angles. ifpan.edu.pl
Computational and Theoretical Studies of 3 Propan 2 Yloxy Benzonitrile
Quantum Chemical Calculations
Density Functional Theory (DFT)
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, offering insights into the underlying Lewis structure, and intermolecular and intramolecular interactions. dergipark.org.tr NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with intuitive chemical concepts of bonding, such as lone pairs and bonds. batistalab.com This approach is particularly valuable for quantifying charge delocalization through the analysis of donor-acceptor interactions.
In the context of 3-(Propan-2-yloxy)benzonitrile, NBO analysis elucidates the electronic interactions between the filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions quantifies the extent of charge delocalization. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.
Key electronic interactions within this compound that can be analyzed include:
Hyperconjugation from the oxygen lone pairs: The lone pair orbitals (n) on the ether oxygen atom can donate electron density to the antibonding π* orbitals of the aromatic ring. This n → π* interaction contributes to the delocalization of electron density from the ether group into the benzene (B151609) ring.
Aromatic system delocalization: Interactions between the π bonding orbitals and π* antibonding orbitals within the benzene ring are fundamental to its aromatic stability.
Nitrile group conjugation: The π system of the nitrile group (C≡N) interacts with the π system of the benzene ring. This involves delocalization from the ring's π orbitals into the nitrile's π* orbitals and vice versa, influencing the electronic properties of the entire molecule.
These interactions can be summarized in a data table that presents the calculated second-order perturbation theory analysis of the Fock Matrix, highlighting the most significant charge transfer events within the molecule.
Table 1: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound
Note: The following values are representative examples used to illustrate the type of data obtained from an NBO analysis and are not derived from a specific calculation.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (Carom-Carom) | 5.8 | Lone Pair → π* Delocalization |
| π (Carom-Carom) | π* (C≡N) | 3.2 | π → π* Conjugation |
| π (C≡N) | π* (Carom-Carom) | 1.5 | π → π* Conjugation |
| σ (Carom-H) | σ* (Carom-Carom) | 2.5 | σ → σ* Hyperconjugation |
Thermochemical Parameters (e.g., Enthalpy, Entropy)
Computational chemistry provides a powerful means to predict the thermochemical properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). These parameters are essential for understanding the stability of a molecule and the thermodynamics of chemical reactions in which it participates. nih.gov Calculations of properties like the standard enthalpy of formation (ΔfH°) and standard entropy (S°) for this compound can be performed using various theoretical methods.
The accuracy of these calculated thermochemical parameters is highly dependent on the chosen level of theory, including the quantum mechanical method and the basis set. High-level ab initio methods or density functional theory (DFT) are commonly employed to achieve reliable predictions. This data is critical for predicting reaction equilibria and understanding the energetic landscape of chemical processes involving the title compound.
Table 2: Representative Thermochemical Parameters for a Molecule Calculated at 298.15 K
| Property | Value | Units |
| Enthalpy of Formation (ΔfH°) | Calculated Value | kcal/mol |
| Standard Entropy (S°) | Calculated Value | cal/mol·K |
| Heat Capacity (Cp) | Calculated Value | cal/mol·K |
Semiempirical Methods (e.g., PM3)
Semiempirical methods are a class of quantum chemistry calculations that simplify the complex equations of ab initio methods by incorporating empirical parameters derived from experimental data. uni-muenchen.deucsb.edu This approach significantly reduces computational cost, making it suitable for preliminary studies of large molecules. researchgate.netresearchgate.net
One of the most widely used semiempirical methods is Parametric Method 3 (PM3). wikipedia.org PM3 is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.de Its parameters were optimized to reproduce a wide range of molecular properties, in contrast to its predecessor, AM1, which relied more heavily on atomic data. ucsb.eduwikipedia.org For a molecule like this compound, the PM3 method can be efficiently used for:
Initial Geometry Optimization: Quickly finding a reasonable molecular structure that can serve as a starting point for more computationally expensive and accurate calculations. researchgate.net
Screening Large Sets of Compounds: When studying derivatives of this compound, PM3 allows for rapid evaluation of trends in properties across the series.
Qualitative Molecular Orbital Analysis: Providing a basic understanding of the electronic structure and frontier molecular orbitals (HOMO/LUMO).
While PM3 is computationally efficient, its reliance on parameterization means its accuracy can be variable, and results should ideally be validated with higher levels of theory for quantitative analysis. ucsb.edu
Basis Set and Level of Theory Considerations
The term "level of theory" in computational chemistry refers to the specific combination of a theoretical method and a basis set used to perform a calculation. stackexchange.comuni-rostock.de The choice of the level of theory is a critical decision that balances the desired accuracy with the available computational resources.
Theoretical Methods: These are the approximations used to solve the Schrödinger equation. Common methods include:
Semiempirical Methods (e.g., PM3): Fast but less accurate. uni-muenchen.de
Hartree-Fock (HF): An ab initio method that provides a foundational but often qualitatively incorrect picture by neglecting electron correlation.
Density Functional Theory (DFT): A widely used method that includes effects of electron correlation at a manageable computational cost. The choice of the exchange-correlation functional (e.g., B3LYP) is crucial. stackexchange.comresearchgate.net
Møller-Plesset Perturbation Theory (e.g., MP2): A more accurate method that explicitly includes electron correlation, but is more computationally demanding.
Basis Sets: A basis set is a set of mathematical functions (e.g., Slater-type or Gaussian-type orbitals) used to construct the molecular orbitals. uni-rostock.de Larger basis sets provide a more accurate description of the electron distribution but increase the calculation time. Common families of basis sets include:
Pople-style basis sets (e.g., 6-31G, 6-311G): These are widely used and offer a good balance of speed and accuracy. gaussian.com They can be augmented with:
Polarization functions (d,p): (e.g., 6-31G(d,p)) allow orbitals to change shape, which is crucial for describing chemical bonds accurately.
Diffuse functions (+): (e.g., 6-31+G(d)) are important for describing anions or molecules with lone pairs. gaussian.com
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ): These are designed to systematically converge towards the complete basis set limit.
For studying this compound, a common and effective approach is to use DFT with the B3LYP functional combined with a Pople-style split-valence basis set, such as 6-31G(d) or 6-311+G(d,p), depending on the property of interest.
Table 3: Common Levels of Theory and Their Applicability
| Level of Theory (Method/Basis Set) | Typical Application | Computational Cost |
| PM3/Internal | Initial geometry optimization, qualitative analysis | Very Low |
| HF/STO-3G | Educational, historical reference | Low |
| B3LYP/6-31G(d) | Geometry optimization, frequency calculations, general purpose | Moderate |
| M06-2X/6-311+G(d,p) | More accurate energies, reaction mechanism studies | High |
| MP2/aug-cc-pVTZ | High-accuracy single-point energy calculations | Very High |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and transition states, providing a comprehensive understanding of the reaction pathway. For reactions involving this compound, computational studies can predict selectivity, and probe the electronic changes that occur during the reaction. researchgate.netmdpi.com
Transition State Characterization and Reaction Pathways
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a specific reaction coordinate. arxiv.org Locating and characterizing the TS is a central goal in the computational study of reaction mechanisms. For a reaction involving the nitrile group of this compound, such as a [3+2] cycloaddition with a dipole like an azide (B81097) or a nitrile oxide, computational methods can be used to: nih.gov
Locate the TS Geometry: Algorithms are used to find the specific molecular geometry corresponding to the TS.
Verify the TS: A frequency calculation is performed on the optimized TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the formation of new bonds).
Map the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the TS geometry. These calculations trace the path downhill on the potential energy surface to connect the TS with the corresponding reactants and products, confirming the proposed mechanism.
Analysis of the TS geometry provides insights into the nature of the reaction, such as whether it is synchronous (bonds form in concert) or asynchronous (bonds form sequentially). researchgate.net
Kinetic and Thermodynamic Investigations of Nitrile Reactivity
Once the stationary points (reactants, products, and transition states) on the potential energy surface have been located and verified, key kinetic and thermodynamic parameters for the reaction can be calculated. These calculations provide quantitative insights into the feasibility and rate of a reaction. nih.gov
Kinetics: The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) is calculated as the difference in energy between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.
By calculating these parameters for different possible reaction pathways (e.g., regioisomeric or stereoisomeric pathways), computational studies can predict the major product of a reaction, in excellent agreement with experimental outcomes. researchgate.net
Table 4: Illustrative Kinetic and Thermodynamic Data for a Hypothetical Reaction of this compound
| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔGrxn) (kcal/mol) | Predicted Outcome |
| Pathway A (Regioisomer 1) | 15.2 | -25.7 | Kinetically and Thermodynamically Favored |
| Pathway B (Regioisomer 2) | 19.8 | -22.1 | Kinetically and Thermodynamically Disfavored |
Intermolecular Interactions and Bonding Analysis
The intermolecular forces governing the behavior of this compound are crucial for understanding its physical properties and potential interactions in a larger system. These forces are dictated by the molecule's structure, which features a polar nitrile group (-C≡N), an ether linkage (-O-), and an aromatic phenyl ring.
Analysis of Hydrogen Bonding Networks
Hydrogen bonds are a key type of intermolecular interaction that could be expected for this compound. The molecule can act as a hydrogen bond acceptor at two primary sites: the nitrogen atom of the nitrile group and the oxygen atom of the isopropoxy group.
While specific experimental or computational studies on the hydrogen bonding networks of this compound were not found, research on the parent molecule, benzonitrile (B105546), provides a relevant model. Molecular dynamics (MD) simulations of liquid benzonitrile have revealed the formation of hydrogen bonds between the nitrile group and hydrogen atoms (-C≡N···H) of adjacent molecules. researchgate.netchemrxiv.org These studies indicate that the strength of this interaction is sensitive to the position of the hydrogen atom on the neighboring phenyl ring, with the order of strength being ortho-H > meta-H > para-H. researchgate.net
Furthermore, crystallographic studies of similarly substituted molecules, such as 3-(prop-2-yn-1-yloxy)phthalonitrile, show evidence of C—H⋯N interactions that link molecules into larger supramolecular structures. This suggests that the nitrile nitrogen in such compounds is a potent hydrogen bond acceptor.
For this compound, it is plausible that similar C—H⋯N hydrogen bonds form. Additionally, the ether oxygen could participate in weaker C-H···O interactions, further contributing to the stability of its condensed phases. The interplay between these potential hydrogen bonding sites would define the specific architecture of its molecular networks.
Electron Density Distribution and σ-hole Analysis
σ-hole Analysis: A σ-hole is a region of positive electrostatic potential located on the outer surface of an atom, centered along the axis of a covalent bond. This concept is most commonly associated with halogen bonding but is a feature of many noncovalent interactions. It arises from an anisotropic distribution of electron density around the atom.
A specific σ-hole analysis for this compound is not available in the literature. However, theoretical principles suggest that the nitrogen atom of the nitrile group possesses a region of negative electrostatic potential associated with its lone pair, making it a nucleophilic site and a hydrogen bond acceptor. The concept of a σ-hole is typically invoked to explain the attractive nature of interactions with electrophilic sites, but some modern interpretations emphasize the role of minimizing Pauli repulsion in determining the directionality of these bonds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. As of this writing, there are no specific MD simulation studies published for this compound.
However, MD simulations have been employed to investigate the parent compound, benzonitrile. researchgate.netchemrxiv.orgnih.govstanford.edunih.gov These studies provide valuable insights into the behavior of the benzonitrile moiety in a liquid environment. Key findings from simulations of neat benzonitrile include:
Local Structure: Evidence of local antiparallel configurations, where molecules align with their dipole moments opposing each other. stanford.edunih.gov
Orientational Relaxation: Analysis of how molecules reorient themselves over time, which is influenced by intermolecular interactions. stanford.edunih.gov
Ring Stacking: Investigation of the stacking phenomena between phenyl rings, a common feature in aromatic systems. researchgate.netchemrxiv.org
Hydrogen Bonding: Unraveling the nature of weak -C≡N···H hydrogen bonds within the liquid. researchgate.net
These findings for benzonitrile suggest that an MD simulation of this compound would likely reveal complex dynamics involving antiparallel dipole arrangements, phenyl ring stacking, and weak hydrogen bonding, all modified by the steric and electronic influence of the isopropoxy group.
In Silico Approaches to Molecular Interactions (e.g., Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov This method is fundamental in structure-based drug design to estimate the binding affinity and interaction patterns between a ligand and a target's active site. nih.govijpsonline.com
A search of the scientific literature did not yield any studies where this compound was used as a ligand in a molecular docking simulation. While docking has been performed on structurally related compounds to explore potential biological activities, no such data is available for the title compound. researchgate.net
The potential for this compound to act as a ligand in such interactions would depend on its ability to form favorable contacts within a binding pocket. Based on its structure, it could participate in several types of interactions:
Hydrogen Bonding: The nitrile nitrogen could act as a hydrogen bond acceptor with donor residues in a protein active site.
Hydrophobic Interactions: The phenyl ring and the isopropyl group could engage in hydrophobic or van der Waals interactions with nonpolar residues.
π-Stacking: The aromatic ring could form π-π stacking or π-cation interactions with appropriate residues like phenylalanine, tyrosine, or arginine.
A summary of predicted physicochemical properties relevant to computational studies is presented below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H11NO | PubChem |
| Molecular Weight | 161.20 g/mol | PubChem |
| XLogP3 | 2.2 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
This table is interactive. Users can sort columns by clicking on the headers.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzonitrile |
Q & A
Basic: What are the established synthetic routes for 3-(Propan-2-yloxy)benzonitrile, and how can reaction conditions be optimized?
Answer:
this compound is typically synthesized via nucleophilic aromatic substitution or etherification reactions. A common approach involves reacting 3-hydroxybenzonitrile with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetone. Optimization includes:
- Temperature control : Maintain reflux (~80–100°C) to ensure complete substitution while avoiding side reactions.
- Catalyst use : Phase-transfer catalysts like tetrabutylammonium bromide improve yield by enhancing reagent miscibility .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product, with purity confirmed via TLC or HPLC. Computational methods (DFT) can predict reaction pathways and transition states to guide optimization .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Answer:
Key techniques include:
- FT-IR : A strong nitrile (C≡N) stretch near 2225–2240 cm⁻¹ and aryl ether (C-O-C) vibrations at 1250–1270 cm⁻¹ .
- ¹H NMR : Aromatic protons appear as a multiplet (δ 7.3–7.8 ppm), with the isopropyl group showing a septet (δ 4.5–4.7 ppm for –OCH(CH₃)₂) and doublets for methyl groups (δ 1.2–1.4 ppm) .
- ¹³C NMR : The nitrile carbon resonates at δ 115–120 ppm, while the ether oxygen-bearing carbon appears at δ 70–75 ppm .
- UV-Vis : Conjugation between the nitrile and aryl ether groups typically results in absorbance maxima near 260–280 nm .
Advanced: How can computational methods like DFT and NBO analysis elucidate the electronic properties and reactivity of this compound?
Answer:
- DFT calculations : Using software like Gaussian with B3LYP/6-311++G(d,p) basis sets, researchers can determine HOMO-LUMO gaps (~4–5 eV for similar benzonitriles), predicting charge transfer behavior and stability .
- NBO analysis : Reveals hyperconjugative interactions, such as electron donation from the oxygen lone pairs to the antibonding orbitals of the adjacent carbons, stabilizing the ether linkage .
- Fukui functions : Identify reactive sites; the nitrile group and para-position of the aromatic ring are often electrophilic hotspots .
Advanced: What methodological strategies are recommended for evaluating the drug-likeness and molecular docking potential of this compound derivatives?
Answer:
- Lipinski’s Rule of Five : Assess logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors. Derivatives with logP ~2.5 and molecular weight <400 Da show favorable pharmacokinetics .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., kinases or GPCRs). For example, benzonitrile derivatives with bulky substituents exhibit enhanced binding affinity to hydrophobic pockets .
- ADMET prediction : Tools like SwissADME predict toxicity profiles, ensuring derivatives avoid cytochrome P450 inhibition .
Advanced: How do structural modifications of the benzonitrile core influence its optoelectronic applications, such as in OLEDs?
Answer:
- Substituent effects : Electron-withdrawing groups (e.g., –CN) enhance electron mobility, while electron-donating groups (e.g., –OCH₃) improve hole transport. The isopropoxy group in this compound balances steric bulk and electron donation, making it suitable as a host material in OLEDs .
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >250°C, critical for device longevity .
- Device integration : Derivatives with trifluoropropoxy or pyrimidinyloxy substituents (e.g., Compounds 4 and 5 in ) exhibit blue-shifted emission and higher quantum yields .
Basic: What are the critical safety protocols for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous solutions to prevent hydrolysis .
- Emergency procedures : For exposure, rinse eyes/skin with water for 15+ minutes and seek medical attention .
Advanced: How can researchers resolve contradictions in experimental data, such as discrepancies in spectral assignments or reactivity profiles?
Answer:
- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- Isotopic labeling : Use deuterated analogs to confirm peak assignments in complex spectra .
- Kinetic studies : Monitor reaction intermediates via LC-MS or in situ IR to identify competing pathways .
- Collaborative analysis : Replicate results in multiple labs to rule out instrument-specific artifacts .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Byproduct management : Optimize reaction stoichiometry to minimize unreacted isopropyl bromide, which complicates purification .
- Batch vs. flow chemistry : Continuous flow systems improve yield consistency and reduce reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
